molecular formula C10H17Cl2N3O2 B12307682 Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride

Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride

Cat. No.: B12307682
M. Wt: 282.16 g/mol
InChI Key: BFHMLBWGEYAKIC-UHFFFAOYSA-N
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Description

Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride is a compound that features a pyrrolidine ring substituted with a methylimidazole groupThe presence of both the pyrrolidine and imidazole rings contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the methylimidazole group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diester can lead to the formation of the pyrrolidine ring, which is then functionalized with the imidazole group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole oxides, while reduction of the pyrrolidine ring can yield reduced pyrrolidine derivatives .

Scientific Research Applications

Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The pyrrolidine ring can interact with receptors and other proteins, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride is unique due to the presence of both the pyrrolidine and imidazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C10H17Cl2N3O2

Molecular Weight

282.16 g/mol

IUPAC Name

methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride

InChI

InChI=1S/C10H15N3O2.2ClH/c1-13-6-12-5-9(13)7-3-11-4-8(7)10(14)15-2;;/h5-8,11H,3-4H2,1-2H3;2*1H

InChI Key

BFHMLBWGEYAKIC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2CNCC2C(=O)OC.Cl.Cl

Origin of Product

United States

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